

An In-depth Technical Guide on the Physicochemical Properties of 12-Hydroxyisobakuchiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *12-Hydroxyisobakuchiol*

Cat. No.: B1631863

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxyisobakuchiol, a meroterpene phenol isolated from *Psoralea glandulosa* and *Psoralea corylifolia*, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the known physicochemical properties of **12-Hydroxyisobakuchiol**. It is intended to serve as a foundational resource for researchers engaged in the study and development of this promising natural product. The guide summarizes key quantitative data, outlines general experimental protocols for the determination of its physicochemical characteristics, and visually represents its established and putative biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

General Properties

Property	Value	Source
Chemical Name	4-[(1E,3S)-3-ethenyl-6-hydroxy-3,7-dimethylocta-1,7-dienyl]phenol	PubChem
Molecular Formula	C ₁₈ H ₂₄ O ₂	PubChem
Molecular Weight	272.38 g/mol	MedchemExpress[1]
CAS Number	178765-55-4	MedchemExpress[1]
Physical Description	Oil	ScreenLib[2]

Computed Physicochemical Data

Experimentally determined data for several key physicochemical parameters of **12-Hydroxyisobakuchiol** are not readily available in the public domain. The following table summarizes computed values obtained from reputable chemical databases. These values provide useful estimations for guiding experimental design.

Property	Computed Value	Source
XLogP3	5.3	PubChem
Topological Polar Surface Area (TPSA)	40.5 Å ²	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	6	PubChem

Note: These values are computationally generated and should be confirmed by experimental methods.

Solubility

Qualitative solubility information indicates that **12-Hydroxyisobakuchiol** is soluble in a range of organic solvents.

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	Soluble	AOBIOUS[3]
Chloroform	Soluble	ScreenLib[2]
Dichloromethane	Soluble	ScreenLib[2]
Ethyl Acetate	Soluble	ScreenLib[2]
Acetone	Soluble	ScreenLib[2]

Quantitative aqueous solubility data is not currently available and would require experimental determination.

Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for **12-Hydroxyisobakuchiol** are not detailed in the literature, the following section outlines general, widely accepted methodologies for determining the key physicochemical properties of natural products of similar chemical class.

Determination of Melting and Boiling Points

Given that **12-Hydroxyisobakuchiol** is described as an oil at room temperature, standard melting point determination may not be applicable. The boiling point can be determined under reduced pressure to prevent decomposition.

- Methodology: Vacuum distillation. The sample is heated under a controlled vacuum, and the temperature at which the liquid boils is recorded along with the corresponding pressure. The boiling point at atmospheric pressure can then be estimated using a nomograph.

Determination of Aqueous Solubility

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound in an aqueous medium.

- Methodology:
 - An excess amount of **12-Hydroxyisobakuchiol** is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
 - The suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - The suspension is then filtered or centrifuged to remove the undissolved solid.
 - The concentration of **12-Hydroxyisobakuchiol** in the clear aqueous phase is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Partition Coefficient (LogP)

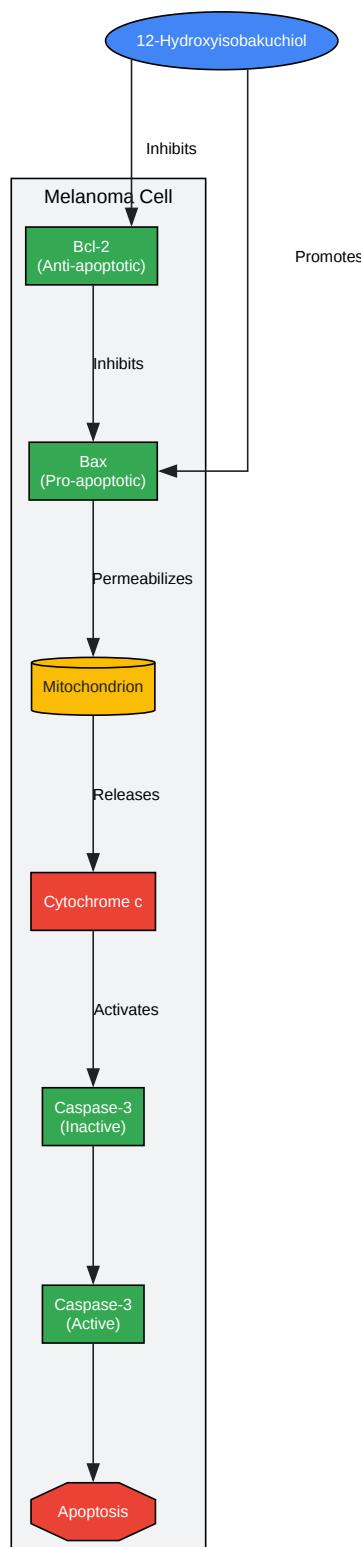
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the traditional approach.

- Methodology:
 - A solution of **12-Hydroxyisobakuchiol** of known concentration is prepared in either n-octanol or water.
 - A known volume of this solution is mixed with a known volume of the immiscible solvent (water or n-octanol, respectively) in a separatory funnel.
 - The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to stand until the layers have fully separated.
 - The concentration of **12-Hydroxyisobakuchiol** in each phase is determined analytically (e.g., by HPLC-UV).
 - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

The pKa value(s) for the phenolic hydroxyl group(s) can be determined using potentiometric titration or UV-Vis spectrophotometry.

- Methodology (Potentiometric Titration):
 - A solution of **12-Hydroxyisobakuchiol** is prepared in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.
 - The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
 - The pKa is determined from the pH at the half-equivalence point of the titration curve.


Biological Activity and Signaling Pathways

12-Hydroxyisobakuchiol has demonstrated significant anti-cancer properties, particularly against melanoma cells, primarily through the induction of apoptosis.

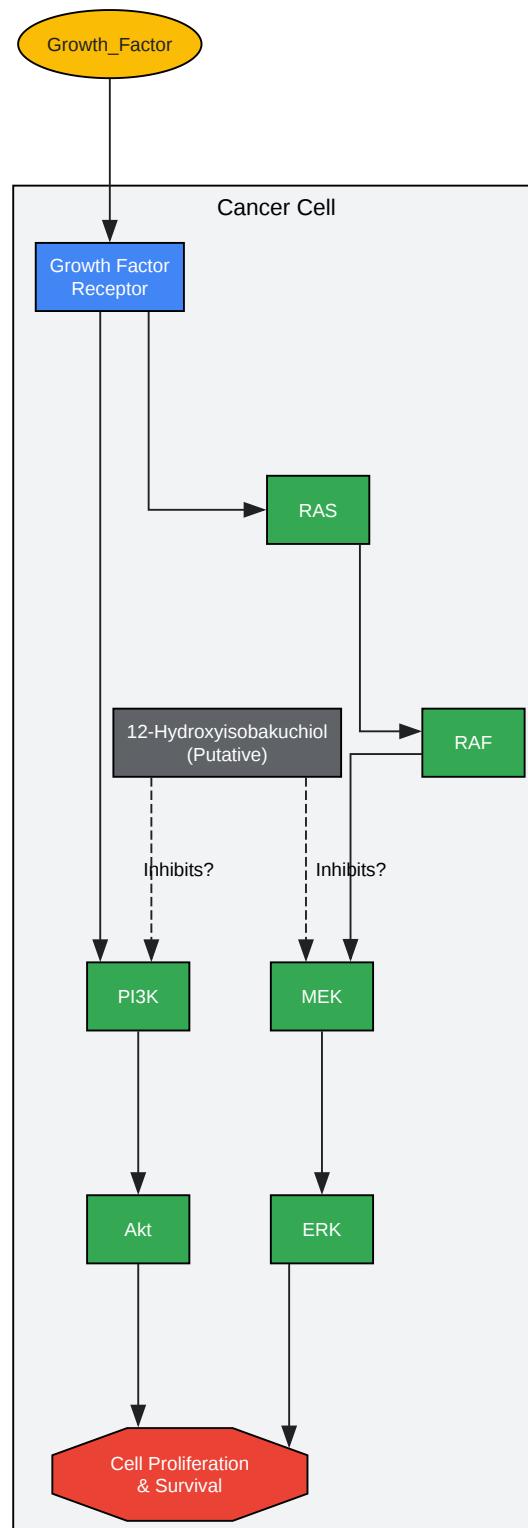
Induction of Apoptosis in Melanoma Cells

Studies have shown that **12-Hydroxyisobakuchiol** induces apoptosis in A2058 human melanoma cells.^[1] This process is characterized by the activation of key executioner caspases and modulation of the Bcl-2 family of proteins.

The diagram below illustrates the established intrinsic pathway of apoptosis induced by **12-Hydroxyisobakuchiol**.

[Click to download full resolution via product page](#)

Caption: Intrinsic apoptosis pathway induced by **12-Hydroxyisobakuchiol** in melanoma cells.


Experimental Protocol: Caspase-3 Activity Assay

The activity of caspase-3, a key executioner in apoptosis, can be measured using a colorimetric assay.[\[1\]](#)

- Methodology:
 - Melanoma cells are treated with **12-Hydroxyisobakuchiol** for a specified time.
 - Cells are lysed to release intracellular contents.
 - The cell lysate is incubated with a specific colorimetric caspase-3 substrate, such as acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA).
 - Cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which produces a yellow color.
 - The absorbance of pNA is measured spectrophotometrically at 405 nm. The intensity of the color is directly proportional to the caspase-3 activity.

Putative Signaling Pathways

While direct evidence for the effect of **12-Hydroxyisobakuchiol** on other signaling pathways is limited, the structurally related compound, bakuchiol, has been shown to inhibit the MAPK and PI3K/Akt signaling pathways in cancer cells.[\[4\]](#) It is plausible that **12-Hydroxyisobakuchiol** may exert its anti-cancer effects through similar mechanisms. The following diagram illustrates this hypothetical relationship, which warrants further experimental validation.

[Click to download full resolution via product page](#)

Caption: Putative inhibition of MAPK and PI3K/Akt pathways by **12-Hydroxyisobakuchiol**.

Conclusion

12-Hydroxyisobakuchiol is a natural product with demonstrated pro-apoptotic activity in melanoma cells. This guide has summarized its known physicochemical properties and provided an overview of standard experimental protocols for their determination. The elucidation of its complete physicochemical profile and the continued exploration of its mechanisms of action are critical next steps in realizing its therapeutic potential. The information and diagrams presented herein provide a valuable resource for researchers dedicated to advancing the study of this promising anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytoestrogen Bakuchiol Exhibits In Vitro and In Vivo Anti-breast Cancer Effects by Inducing S Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of 12-Hydroxyisobakuchiol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631863#physicochemical-properties-of-12-hydroxyisobakuchiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com